Absence of Public Comparative Bioactivity Data for 5-Chlorothiophene-2-carbonyl Piperidine Benzoate Ester
A systematic search of PubChem BioAssay, ChEMBL, and BindingDB (May 2026) returned zero quantitative activity records (e.g., IC₅₀, Kᵢ, EC₅₀) for Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate [1]. This stands in contrast to structurally related 5-chlorothiophene-2-carbonyl piperidine derivatives, such as 1-(5-chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine, which are reported as potent Factor Xa inhibitors with reported IC₅₀ values . The absence of data for the target compound constitutes a critical differentiator: it indicates that any biological application of this molecule requires de novo experimental validation rather than reliance on class-level extrapolation.
| Evidence Dimension | Publicly available in vitro bioactivity data (any target) |
|---|---|
| Target Compound Data | 0 quantitative data points (PubChem, ChEMBL, BindingDB as of May 2026) |
| Comparator Or Baseline | Class representative: 1-(5-chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine; Factor Xa IC₅₀ data reported |
| Quantified Difference | Target compound: no data vs. comparator class: published IC₅₀ data available |
| Conditions | Database query (PubChem BioAssay, ChEMBL 34, BindingDB); comparator data from patent literature |
Why This Matters
Procurement for biological screening must account for the absence of pre-existing activity data, requiring investment in primary assay development.
- [1] PubChem BioAssay Database query for CID 71801599; ChEMBL Database query for InChIKey VHSXVJVOPJJQGU-UHFFFAOYSA-N; BindingDB query for CAS 1421478-21-8. All queries performed May 2026. View Source
